N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-10-15(21)18-12-8-11(4-5-14(12)23-2)13-9-20-7-3-6-17-16(20)19-13/h3-9H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDCTIKCMZCZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety fused with a methoxy-substituted phenyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific substitution pattern enhances its selectivity and potency as a COX-2 inhibitor, which is crucial for its therapeutic applications in inflammation and cancer treatment.
Target Enzyme: Cyclooxygenase-2 (COX-2)
This compound primarily targets the COX-2 enzyme.
- Binding Mechanism : The compound fits into the active site of COX-2, inhibiting its activity and subsequently reducing prostaglandin production. This interaction is essential for mediating its anti-inflammatory effects.
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway, leading to reduced inflammation and pain relief. This mechanism underlies its potential therapeutic effects against various inflammatory conditions and cancers.
Anticancer Properties
Research indicates that compounds with imidazo[1,2-a]pyrimidine structures exhibit significant antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HeLa (Cervical Cancer) | 1.8 | High Inhibition |
| HCT116 (Colorectal Cancer) | 0.7 | Moderate Inhibition |
| NCI-H460 (Lung Cancer) | 3.0 | Moderate Inhibition |
In vitro studies have shown that this compound demonstrates notable antiproliferative effects against several human cancer cell lines, including cervical and colorectal cancers .
Anti-inflammatory Activity
As a COX-2 inhibitor, this compound exhibits anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine | Benzo-imidazo-pyrimidine structure | COX-2 inhibitor |
| 4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine | Similar COX-2 inhibitory activity | High specificity for COX-2 |
The unique combination of the imidazo[1,2-a]pyrimidine core with methoxyphenyl and acetamide moieties in this compound contributes to its diverse biological activities and positions it as a valuable candidate for further research .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 0.4 to 3.0 μM .
- : The findings suggest that the compound could be a promising candidate for developing new anticancer therapies.
-
COX-2 Inhibition Study : Research indicated that this compound effectively binds to the active site of COX-2, resulting in reduced inflammation markers in vitro .
- : This reinforces its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogues
Compounds with imidazo-fused heterocycles, such as 6-imidazo[1,2-b]pyridazine and 6,3-imidazo[1,2-a]pyrazine , share structural similarities with the target compound. These analogues are explicitly cited as Fyn kinase inhibitors in patent literature, highlighting the importance of the imidazo core in kinase binding . Key differences include:
- Ring size and substituent positioning : The imidazo[1,2-a]pyrimidin core (7-membered fused ring) may offer distinct steric and electronic properties compared to 6-membered imidazo[1,2-a]pyrazine or imidazo[1,2-b]pyridazine systems.
- Bioactivity: Imidazo[1,2-b]pyridazine derivatives demonstrate nanomolar IC₅₀ values against Fyn kinase, suggesting that the target compound’s pyrimidin extension could modulate selectivity or potency.
Acetamide-Functionalized Analogues
The 2-methoxyacetamide group is shared with compounds like N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl), a fungicide . Contrasts include:
- Biological target : Oxadixyl acts on oomycete pathogens via lipid biosynthesis inhibition, whereas the target compound’s imidazo-pyrimidin core likely directs it toward eukaryotic kinases.
- Substituent effects : The 2-methoxyphenyl group in the target compound may improve membrane permeability compared to oxadixyl’s dimethylphenyl moiety.
Macrocyclic and Peptidomimetic Analogues
Complex molecules like (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () exhibit acetamide linkages but are structurally distinct due to peptidomimetic backbones . These analogues often target proteases or GPCRs, underscoring the versatility of acetamide groups in drug design.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Kinase Selectivity : The imidazo[1,2-a]pyrimidin core may confer selectivity for Fyn kinase over related tyrosine kinases (e.g., Src, Abl) due to its unique ring geometry .
- Metabolic Stability: The 2-methoxy groups could reduce oxidative metabolism, extending half-life compared to non-methoxylated analogues.
- Synthetic Challenges : Crystallographic data for similar compounds (e.g., oxadixyl ) suggest that the target compound’s structure may require advanced refinement tools like SHELXL for accurate determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
